molecular formula C12H11ClF3NS B12082637 (3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride

(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B12082637
M. Wt: 293.74 g/mol
InChI Key: IIWLKOCNELNUFY-UHFFFAOYSA-N
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Description

(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride is a structurally distinct compound featuring a phenyl ring substituted with a thiophen-2-yl group at position 3 and a trifluoromethyl (-CF₃) group at position 3. The methanamine (-CH₂NH₂) moiety is attached to the phenyl ring and exists as a hydrochloride salt. This structure combines aromatic heterocyclic (thiophene), electron-withdrawing (-CF₃), and amine functionalities, which are common in pharmaceuticals and agrochemicals for modulating bioavailability, metabolic stability, and target binding . While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., thiophene-containing methanamine derivatives) are synthesized via nucleophilic substitution, coupling reactions, or hydrogenation of nitriles, followed by HCl salt formation .

Properties

Molecular Formula

C12H11ClF3NS

Molecular Weight

293.74 g/mol

IUPAC Name

[3-thiophen-2-yl-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C12H10F3NS.ClH/c13-12(14,15)10-5-8(7-16)4-9(6-10)11-2-1-3-17-11;/h1-6H,7,16H2;1H

InChI Key

IIWLKOCNELNUFY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)CN)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution reactions using reagents such as trifluoromethyl iodide.

    Amination: The phenyl ring is then aminated using methods such as reductive amination or nucleophilic substitution.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃) or methylsulfonyl (-SO₂CH₃) substituents .
  • Heterocyclic Moieties: Thiophene (in the target) vs.
  • Amine Salts : Hydrochloride salts improve solubility and crystallinity, critical for formulation .

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